REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1(S([C:18]([F:21])([F:20])[F:19])(=O)=O)C=CC=CC=1>CN(C=O)C>[F:21][C:18]([Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2])([F:19])[F:20]
|
Name
|
Mg
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature at −30° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature for another 2 h until all the starting material was consumed (19F NMR
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with ice water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with pentane (30 mL×4 )
|
Type
|
WASH
|
Details
|
Combined pentane phase was further washed carefully with cold 98% sulfuric acid (20 mL×4)
|
Type
|
CUSTOM
|
Details
|
to remove most of the siloxane and silanol
|
Type
|
WASH
|
Details
|
Then the pentane phase was washed with cold NaHCO3 aqueous solution three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pentane phase was dried over MgSO4 and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product that
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)[Si](C)(C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.46 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |